

Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-pentyne

Cat. No.: B1607477

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3,3-Dimethyl-1-pentyne, also known as tert-butyl ethyl acetylene, is a terminal alkyne distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in organic synthesis. Unlike simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance selectivity, and improve the stability of certain intermediates and final products. This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. The properties of **3,3-Dimethyl-1-pentyne** are summarized below.

Property	Value	Unit	Source
CAS Number	918-82-1	-	[1][2]
Molecular Formula	C ₇ H ₁₂	-	[1][2]
Molecular Weight	96.17	g/mol	[1][3]
Boiling Point	70 - 72	°C	[1][4]
Melting Point	-88.73 (estimate)	°C	[1][4]
Density	0.703 - 0.751	g/cm ³	[1][4]
Refractive Index (n ²⁰ /D)	1.3908 - 1.418	-	[1][4]
Vapor Pressure	132	mmHg at 25°C	[1]
LogP (Octanol/Water)	2.056 - 2.76	-	[3][4]
SMILES	C#CC(C)(C)CC	-	[3][5]
InChIKey	KQIIKSQUHGGYCU- UHFFFAOYSA-N	-	[2][3]

Spectroscopic Signature: A Guide to Characterization

Accurate characterization is critical for confirming the identity and purity of **3,3-Dimethyl-1-pentyne**. Its unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are highly predictable.

- ¹H NMR Analysis:** The proton spectrum is relatively simple and diagnostic. The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 1.9-2.1 ppm. The ethyl group will present as a quartet (CH₂) around δ 1.5 ppm coupled to a triplet (CH₃) around δ

1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons around δ 1.1 ppm.

- ^{13}C NMR Analysis:** The carbon spectrum is equally informative. The two sp-hybridized carbons of the alkyne are characteristic, with the terminal carbon ($\equiv\text{C-H}$) appearing around δ 68-72 ppm and the internal quaternary-adjacent carbon ($\text{C}\equiv\text{C}$) appearing further downfield around δ 88-92 ppm. The quaternary carbon itself will be found near δ 28-32 ppm. The remaining ethyl and methyl carbons will appear in the aliphatic region.

Table 2: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity / Notes
^1H NMR		
$\equiv\text{C-H}$	~1.9 - 2.1	s (1H)
$-\text{C}(\text{CH}_3)_2-$	~1.1	s (6H)
$-\text{CH}_2-\text{CH}_3$	~1.5	q (2H)
$-\text{CH}_2-\text{CH}_3$	~1.0	t (3H)
^{13}C NMR		
$\equiv\text{C-H}$	~68 - 72	Terminal alkyne carbon
$-\text{C}\equiv$	~88 - 92	Internal alkyne carbon
$-\text{C}(\text{CH}_3)_2-$	~28 - 32	Quaternary carbon
$-\text{CH}_2-\text{CH}_3$	~35 - 39	Methylene carbon
$-(\text{CH}_3)_2-$	~26 - 30	Gem-dimethyl carbons

| $-\text{CH}_2-\text{CH}_3$ | ~8 - 12 | Terminal methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional group.

- $\equiv\text{C-H}$ Stretch: A sharp, strong absorption band appearing in the range of $3300\text{--}3320\text{ cm}^{-1}$. The presence of this peak is a definitive indicator of a terminal alkyne.
- $\text{C}\equiv\text{C}$ Stretch: A weaker absorption band located between $2100\text{--}2140\text{ cm}^{-1}$. Its intensity is often diminished in symmetrically substituted alkynes, but it is typically observable in terminal alkynes like this one.
- C-H Bends/Stretches: Strong absorptions below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the alkyl groups.

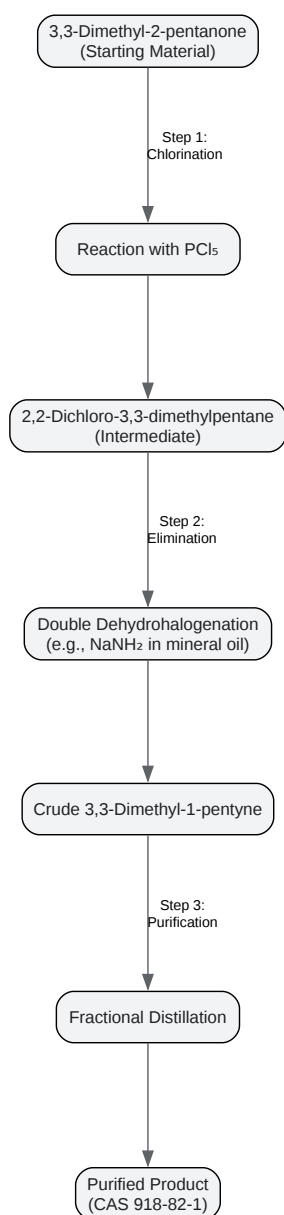
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.

- Molecular Ion (M^+): The molecular ion peak will appear at $m/z = 96$.
- Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the loss of an ethyl group ($[\text{M}-29]^+$), leading to a stable tert-butyl-containing cation at $m/z = 67$. Another significant peak may arise from the loss of a methyl group ($[\text{M}-15]^+$) at $m/z = 81$.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of **3,3-Dimethyl-1-pentyne** is instructive for appreciating its chemical lineage and potential impurities. A common and reliable laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-pentanone.



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Caption: A potential synthetic workflow for **3,3-Dimethyl-1-pentyne**.

Experimental Protocol: Synthesis via Dehydrohalogenation

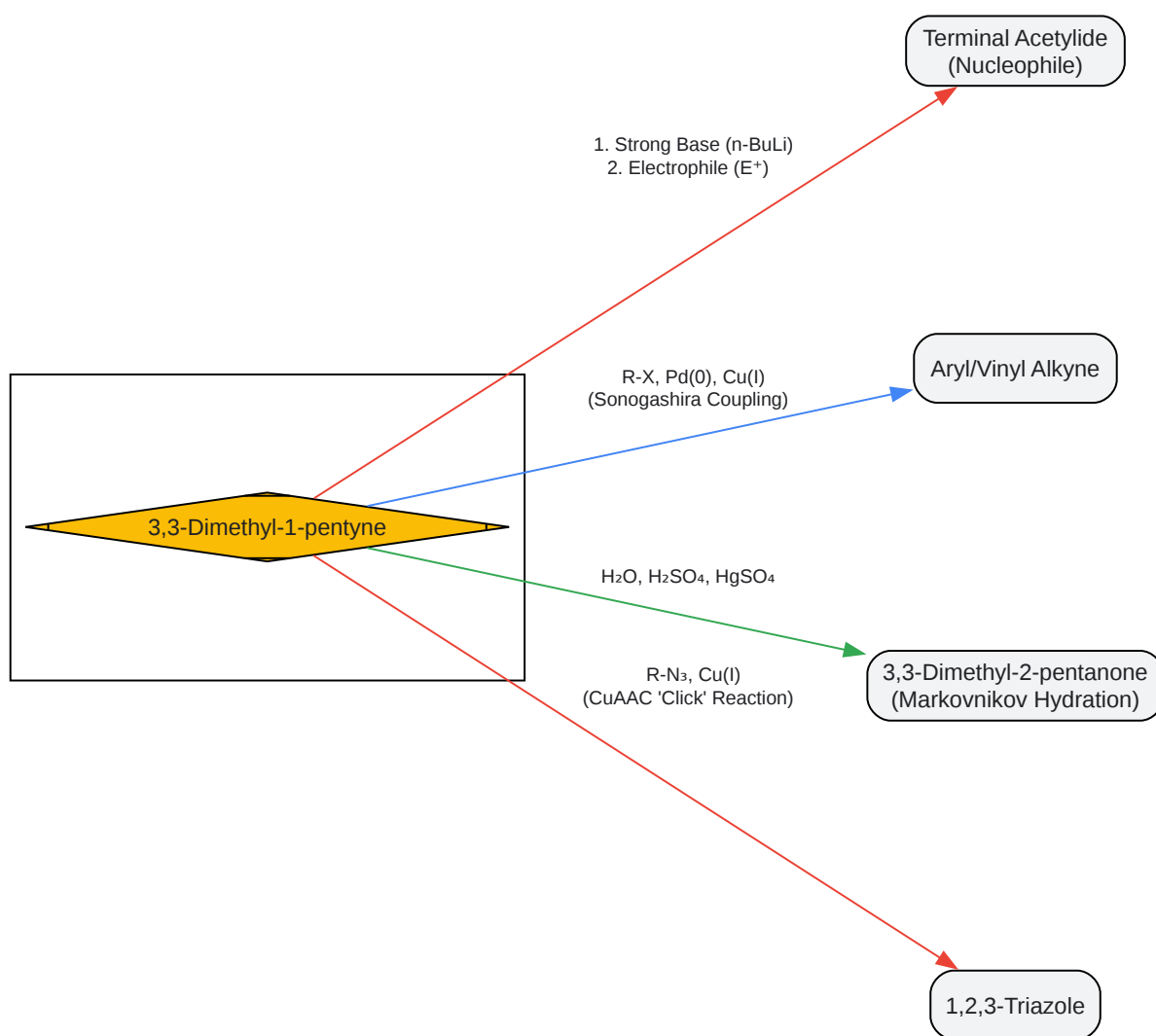
This protocol is a representative example based on established transformations of ketones to terminal alkynes.

- **Chlorination:** To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable inert solvent (e.g., CH₂Cl₂), slowly add phosphorus pentachloride (PCl₅, 1.1 eq) in portions. The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the gem-dichloride intermediate.
- **Reaction Quench:** Carefully pour the reaction mixture over crushed ice and allow it to warm, ensuring the decomposition of any remaining PCl₅. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
- **Solvent Removal:** Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-dimethylpentane should be used immediately in the next step without further purification.
- **Elimination:** In a separate flask equipped with a mechanical stirrer and a distillation head, prepare a slurry of sodium amide (NaNH₂, 3.0 eq) in high-boiling mineral oil. Heat the mixture to 160-170 °C.
- **Addition & Distillation:** Add the crude dichloride dropwise to the hot NaNH₂ slurry. The product, **3,3-dimethyl-1-pentyne**, will form and distill out of the reaction mixture as it is formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.
- **Final Purification:** The collected distillate can be further purified by fractional distillation to yield the final product with high purity.

Causality Insight: The use of a strong base like sodium amide is essential to effect the double dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the desired alkyne and minimize side reactions.

Reactivity and Key Synthetic Applications

The synthetic utility of **3,3-Dimethyl-1-pentyne** stems from the reactivity of its terminal alkyne C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric environment that can be exploited for selective transformations.



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Caption: Key reaction pathways of **3,3-Dimethyl-1-pentyne**.

- **Acetylide Formation and Nucleophilic Attack:** The terminal proton is weakly acidic ($\text{pK}_a \approx 25$) and can be readily removed by strong bases like n-butyllithium or sodium amide to generate a potent carbon nucleophile.^[6] This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
- **Sonogashira Coupling:** This is one of the most powerful applications for this reagent. In a reaction catalyzed by palladium and copper salts, **3,3-Dimethyl-1-pentyne** couples efficiently with aryl or vinyl halides.^[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures, such as those seen in the synthesis of the "NanoPutian" molecular figures.^[7]
- **Hydration:** The triple bond can be hydrated to form a ketone. Standard Markovnikov hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.
- **Click Chemistry:** As a terminal alkyne, it is a suitable partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a common and important scaffold in drug discovery.^[8]

Safety, Handling, and Storage

Proper handling of **3,3-Dimethyl-1-pentyne** is essential due to its hazardous properties.

- **GHS Hazards:** The compound is classified as a highly flammable liquid and vapor (H225).^[2] It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye irritation (H315, H319).^[2] It may also cause respiratory irritation (H335).^[2]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
- **Handling:** Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the vapors.^{[9][10]} Avoid breathing vapors.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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